Des-Hexane Eliglustat is derived from eliglustat, which is commercially available under the brand name Cerdelga. It is classified as a small molecule drug and falls under the category of substrate reduction therapies. This compound is distinct from enzyme replacement therapies, providing an alternative approach to managing Gaucher disease by targeting the metabolic pathway directly involved in glucosylceramide synthesis.
The synthesis of Des-Hexane Eliglustat involves several key steps:
Des-Hexane Eliglustat has a complex molecular structure characterized by multiple functional groups that contribute to its activity as an inhibitor of glucosylceramide synthase. The molecular formula for eliglustat is C21H29N3O4, and it possesses several chiral centers, which are critical for its biological activity.
The structural representation includes:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds .
Des-Hexane Eliglustat undergoes various chemical reactions during its synthesis and metabolism:
These reactions are carefully controlled to ensure high yields and selectivity for desired products .
Des-Hexane Eliglustat functions primarily through inhibition of glucosylceramide synthase, an enzyme responsible for synthesizing glucosylceramide from ceramide and glucose. By mimicking the natural substrate of this enzyme, Des-Hexane Eliglustat competes with ceramide for binding sites, effectively reducing glucosylceramide production.
This reduction helps restore metabolic balance in patients with Gaucher disease type 1 by preventing the accumulation of toxic metabolites in lysosomes . Clinical studies have demonstrated significant reductions in biomarker levels associated with glucosylceramide accumulation following treatment with Des-Hexane Eliglustat.
Des-Hexane Eliglustat exhibits several notable physical and chemical properties:
These properties influence its formulation as an oral medication and its pharmacokinetic behavior within biological systems .
Des-Hexane Eliglustat is primarily used in clinical settings for treating Gaucher disease type 1. Its role as a glucosylceramide synthase inhibitor makes it a critical component in managing this condition, offering an alternative to traditional enzyme replacement therapies.
Research continues into its potential applications beyond Gaucher disease, including investigations into its effects on glycosphingolipid metabolism and autophagy processes in other pathological conditions such as multiple myeloma . Its unique mechanism of action also positions it as a candidate for further studies in related metabolic disorders.
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 107419-07-8
CAS No.: 54986-75-3
CAS No.: 90953-74-5
CAS No.: